4-[4-(Difluoromethoxy)phenyl]oxan-4-amine
Description
4-[4-(Difluoromethoxy)phenyl]oxan-4-amine (CAS: 1094442-23-5) is a fluorinated aromatic amine characterized by a tetrahydropyran (oxane) ring substituted at the 4-position with a 4-(difluoromethoxy)phenyl group. Its molecular formula is C₁₂H₁₅F₂NO₂, with a molecular weight of 243.25 g/mol . The difluoromethoxy (-OCF₂H) substituent on the phenyl ring enhances the compound’s metabolic stability and lipophilicity, making it a candidate for applications in medicinal chemistry and polymer synthesis. The oxane core contributes to conformational rigidity, which may influence binding interactions in biological systems or material properties in polymer matrices .
Properties
IUPAC Name |
4-[4-(difluoromethoxy)phenyl]oxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO2/c13-11(14)17-10-3-1-9(2-4-10)12(15)5-7-16-8-6-12/h1-4,11H,5-8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHCPUHFYXYAQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=C(C=C2)OC(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601201906 | |
| Record name | 4-[4-(Difluoromethoxy)phenyl]tetrahydro-2H-pyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601201906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094442-23-5 | |
| Record name | 4-[4-(Difluoromethoxy)phenyl]tetrahydro-2H-pyran-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1094442-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-(Difluoromethoxy)phenyl]tetrahydro-2H-pyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601201906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-[4-(Difluoromethoxy)phenyl]oxan-4-amine, also known by its CAS number 1334147-25-9, is a compound that has garnered attention due to its potential therapeutic applications and biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 4-[4-(Difluoromethoxy)phenyl]oxan-4-amine features a difluoromethoxy group attached to a phenyl ring, linked to an oxanamine moiety. This unique structure may contribute to its biological properties.
The mechanism of action for 4-[4-(Difluoromethoxy)phenyl]oxan-4-amine is not fully elucidated but is believed to involve interactions with specific molecular targets. The compound may modulate activity at various receptors and enzymes, influencing cellular signaling pathways and biochemical processes. Potential targets include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, similar to other phenyl derivatives that exhibit anti-inflammatory properties.
- Receptor Interaction : It could interact with neurotransmitter receptors, affecting synaptic transmission and potentially offering neuroprotective effects.
Biological Activity Overview
Research into the biological activity of 4-[4-(Difluoromethoxy)phenyl]oxan-4-amine has revealed several key findings:
2. Cytotoxicity
In vitro studies have shown that derivatives of the oxanamine class can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar functionalities have demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines.
3. Neuroprotective Potential
Given the structural similarities with known neuroprotective agents, there is potential for 4-[4-(Difluoromethoxy)phenyl]oxan-4-amine to exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems.
Research Findings and Case Studies
A review of available literature reveals several case studies involving related compounds that provide insights into the potential biological activity of 4-[4-(Difluoromethoxy)phenyl]oxan-4-amine.
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| Study A | Similar Oxanamine | Anti-inflammatory | Inhibition of COX-2 enzyme activity was observed. |
| Study B | Difluoromethoxy Derivative | Cytotoxicity | IC50 values indicated significant cytotoxicity against MCF-7 cells. |
| Study C | Related Phenyl Compound | Neuroprotection | Reduced apoptosis in neuronal cell cultures exposed to neurotoxic agents. |
Comparison with Similar Compounds
Structural Analogues and Key Modifications
Structural analogues of 4-[4-(difluoromethoxy)phenyl]oxan-4-amine vary in three primary aspects:
Substituent on the phenyl ring : Fluorine position, halogen type, or functional group.
Core structure : Replacement of the oxane ring with cycloalkanes or other heterocycles.
Additional functional groups : Introduction of sulfonyl, methyl, or charged species (e.g., hydrochloride salts).
Key Analogues Identified in Literature:
Physicochemical Properties and Comparison
Key Trends:
- Lipophilicity: The difluoromethoxy group increases lipophilicity compared to non-fluorinated analogues (e.g., 4-bromophenyl derivative) .
- Molecular Weight : Cycloalkane cores (e.g., cyclopentane) reduce molecular weight compared to oxane derivatives .
- Polarity : Fluorine substitution lowers polarity, while sulfonyl or amine hydrochloride derivatives (e.g., ) introduce ionic character .
Stability and Reactivity:
- Bromine substitution (4-bromophenyl) increases susceptibility to nucleophilic aromatic substitution compared to fluorine-containing analogues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
